molecular formula C21H30O9 B14793205 (2S)-4-hydroxy-2-(hydroxymethyl)-2,5,7-trimethyl-6-[2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethyl]-3H-inden-1-one

(2S)-4-hydroxy-2-(hydroxymethyl)-2,5,7-trimethyl-6-[2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethyl]-3H-inden-1-one

Cat. No.: B14793205
M. Wt: 426.5 g/mol
InChI Key: CHKURBWNBQWBGM-SWIYODSWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S)-4-hydroxy-2-(hydroxymethyl)-2,5,7-trimethyl-6-[2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethyl]-3H-inden-1-one is a complex organic compound with a unique structure that includes multiple hydroxyl groups and a trimethylated indenone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-4-hydroxy-2-(hydroxymethyl)-2,5,7-trimethyl-6-[2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethyl]-3H-inden-1-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Indenone Core: The synthesis begins with the formation of the indenone core through a Friedel-Crafts acylation reaction, followed by cyclization.

    Hydroxylation and Methylation: The core structure is then hydroxylated and methylated using appropriate reagents such as methyl iodide and sodium hydroxide.

    Glycosylation: The final step involves the glycosylation of the hydroxylated indenone core with a protected sugar derivative, followed by deprotection to yield the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for the Friedel-Crafts acylation and cyclization steps, as well as automated systems for the hydroxylation, methylation, and glycosylation steps to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2S)-4-hydroxy-2-(hydroxymethyl)-2,5,7-trimethyl-6-[2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethyl]-3H-inden-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes using reagents such as pyridinium chlorochromate (PCC) or Jones reagent.

    Reduction: The compound can be reduced to form alcohols using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The hydroxyl groups can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions

    Oxidation: Pyridinium chlorochromate (PCC), Jones reagent.

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3).

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of halides or other substituted derivatives.

Scientific Research Applications

(2S)-4-hydroxy-2-(hydroxymethyl)-2,5,7-trimethyl-6-[2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethyl]-3H-inden-1-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antioxidant and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials and as a precursor for the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of (2S)-4-hydroxy-2-(hydroxymethyl)-2,5,7-trimethyl-6-[2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethyl]-3H-inden-1-one involves its interaction with specific molecular targets and pathways. The compound is known to:

    Inhibit Enzymes: It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity.

    Modulate Signaling Pathways: It can modulate various signaling pathways involved in inflammation, cell proliferation, and apoptosis.

    Antioxidant Activity: It can scavenge free radicals and reduce oxidative stress, thereby protecting cells from damage.

Comparison with Similar Compounds

Similar Compounds

    (2S)-4-hydroxy-2-(hydroxymethyl)-2,5,7-trimethyl-3H-inden-1-one: Lacks the glycosylated side chain.

    (2S)-4-hydroxy-2-(hydroxymethyl)-2,5,7-trimethyl-6-[2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethyl]-3H-inden-1-ol: Contains an additional hydroxyl group.

Uniqueness

The uniqueness of (2S)-4-hydroxy-2-(hydroxymethyl)-2,5,7-trimethyl-6-[2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethyl]-3H-inden-1-one lies in its glycosylated side chain, which imparts specific biological activities and enhances its solubility and stability compared to similar compounds.

Properties

Molecular Formula

C21H30O9

Molecular Weight

426.5 g/mol

IUPAC Name

(2S)-4-hydroxy-2-(hydroxymethyl)-2,5,7-trimethyl-6-[2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethyl]-3H-inden-1-one

InChI

InChI=1S/C21H30O9/c1-9-11(4-5-29-20-18(27)17(26)16(25)13(7-22)30-20)10(2)15(24)12-6-21(3,8-23)19(28)14(9)12/h13,16-18,20,22-27H,4-8H2,1-3H3/t13?,16?,17?,18?,20?,21-/m0/s1

InChI Key

CHKURBWNBQWBGM-SWIYODSWSA-N

Isomeric SMILES

CC1=C(C(=C(C2=C1C(=O)[C@](C2)(C)CO)O)C)CCOC3C(C(C(C(O3)CO)O)O)O

Canonical SMILES

CC1=C(C(=C(C2=C1C(=O)C(C2)(C)CO)O)C)CCOC3C(C(C(C(O3)CO)O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.